Absence of Tumorigenicity Compared to Pyridine-4-azo-p-dimethylaniline in Rodent Bioassays
In a direct comparative carcinogenicity study in rats, pyridine-3-azo-p-dimethylaniline (the 3-isomer) produced no tumors during the observation period, whereas the 4-position isomer (pyridine-4-azo-p-dimethylaniline) was effective in inducing hepatomas [1]. This position-dependent activity highlights a critical safety differentiator for any research involving long-term exposure or in vivo studies.
| Evidence Dimension | Tumorigenicity |
|---|---|
| Target Compound Data | No tumors produced |
| Comparator Or Baseline | Pyridine-4-azo-p-dimethylaniline (4-isomer): Effective in inducing tumors |
| Quantified Difference | Qualitative difference (non-tumorigenic vs. tumorigenic) |
| Conditions | Rodent bioassay (rats) with oral administration; observation period as described in the study |
Why This Matters
This evidence directly informs safety and regulatory considerations, making the 3-isomer the only viable choice among the pyridine-azo-dimethylaniline isomers for applications where carcinogenic risk must be minimized.
- [1] Brown, E. V., Malloy, P. L., McCarthy, P., Verrett, M. J., & Cerecedo, L. R. (1969). Carcinogenic activity of some heterocyclic analogs of p-dimethylaminoazobenzene. II. Effects of methyl groups in the pyridine ring. Journal of the National Cancer Institute, 43(4), 957-962. View Source
